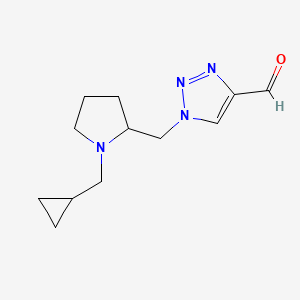

1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

描述

1-((1-(Cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole ring substituted at the 4-position with a carbaldehyde group and at the 1-position with a pyrrolidine-derived moiety. This compound’s design combines elements of triazole-based pharmacophores (common in medicinal chemistry for hydrogen bonding and metabolic stability) with a conformationally constrained pyrrolidine scaffold, which may influence receptor binding or pharmacokinetic properties .

属性

IUPAC Name |

1-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-9-11-7-16(14-13-11)8-12-2-1-5-15(12)6-10-3-4-10/h7,9-10,12H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVYCWDCMAWCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2CC2)CN3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound with potential biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H18N4O

- Molecular Weight : 234.30 g/mol

- CAS Number : 2098017-14-0

The compound features a triazole ring linked to a pyrrolidine moiety, which is known for its ability to interact with various biological targets.

The compound has shown significant interactions with enzymes and proteins. Notably, the pyrrolidine ring may act as a chiral auxiliary in peptide synthesis, influencing enzyme activity and function.

| Property | Value |

|---|---|

| Molecular Weight | 234.30 g/mol |

| Solubility | Not specified |

| Purity | Typically >95% |

Cellular Effects

Research indicates that this compound can modulate various cellular processes. It has been observed to influence cell signaling pathways and gene expression, potentially altering cellular metabolism.

The compound is believed to exert its biological effects through specific binding interactions with biomolecules. The pyrrolidine moiety can form hydrogen bonds with amino acid residues in enzyme active sites, which may either inhibit or activate their catalytic functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

- Antiproliferative Activity : A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated selective cytotoxicity against various cancer cell lines. The compounds induced morphological changes indicative of apoptosis in Jurkat T-cells, including DNA fragmentation and mitochondrial membrane potential reduction .

- Enzyme Interaction : The interaction of triazole derivatives with enzymes has been documented, showing that these compounds can modulate enzymatic activity through structural mimicry or by occupying active sites .

- ADME Profile : Computer-aided drug design studies suggest that derivatives of triazoles exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, making them promising candidates for further drug development .

科学研究应用

Enzyme Interaction

The compound interacts with various enzymes and proteins, influencing their activity. The pyrrolidine ring may act as a chiral auxiliary in peptide synthesis, enhancing the selectivity of enzymatic reactions. This characteristic is particularly useful in developing new synthetic pathways for pharmaceuticals.

Cell Signaling Modulation

Research indicates that this compound can modulate cell signaling pathways. For instance, it may influence the activity of signaling proteins involved in cellular metabolism and gene expression. Such modulation could lead to therapeutic applications in diseases where signaling pathways are disrupted.

Metabolic Pathways

The compound participates in several metabolic pathways through its interaction with cytochrome P450 enzymes. This interaction is crucial for understanding its biotransformation and potential toxicity profile in drug development.

Anticancer Activity

Preliminary studies suggest that 1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde may exhibit anticancer properties by inducing apoptosis in cancer cells. Its ability to interact with specific molecular targets makes it a candidate for further investigation in cancer therapy.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. It may influence neurotransmitter systems or act on receptors involved in neurological disorders. Ongoing research is needed to explore these avenues fully.

Study on Enzyme Inhibition

A study investigated the inhibition of a specific enzyme by this compound. Results indicated that at varying concentrations, the compound could significantly reduce enzyme activity, suggesting its potential as an inhibitor in therapeutic contexts.

Cell Culture Experiments

In vitro experiments using cell cultures demonstrated that treatment with the compound led to altered gene expression profiles associated with stress responses and metabolic regulation. This finding supports its application in studying cellular stress mechanisms.

相似化合物的比较

Structural Comparisons

Key structural analogs include:

Key Observations :

- The target compound’s pyrrolidine-cyclopropylmethyl group introduces steric hindrance and conformational rigidity compared to phenyl or acetylated analogs .

- The triazole-carbaldehyde core is shared across analogs, enabling nucleophilic reactivity (e.g., Schiff base formation) .

Physicochemical Properties

- Solubility : The target compound’s pyrrolidine and cyclopropyl groups may reduce water solubility compared to phenyl-substituted analogs but improve lipid membrane permeability .

- Thermal Stability : Triazole-carbaldehydes generally exhibit moderate thermal stability, with decomposition temperatures >150°C (observed in related Fe(II) complexes in ) .

Crystallographic and Computational Analysis

- Structural Elucidation : Tools like SHELXL () and WinGX/ORTEP () are critical for analyzing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in triazole derivatives .

- Conformational Analysis : The “V-shaped” geometry observed in related compounds (e.g., 1-phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole) suggests similar bending in the target compound, affecting supramolecular assembly .

准备方法

General Synthetic Strategy

The synthesis typically involves constructing the 1,2,3-triazole core bearing the aldehyde functionality at the 4-position, followed by attachment of the substituted pyrrolidine moiety via a methylene linker. The key steps are:

- Formation of the 1,2,3-triazole ring with a formyl group at C-4.

- Introduction of the pyrrolidin-2-ylmethyl substituent at the N-1 position of the triazole.

- Incorporation of the cyclopropylmethyl group on the pyrrolidine nitrogen.

Preparation of 1H-1,2,3-Triazole-4-carbaldehyde Core

The 1,2,3-triazole-4-carbaldehyde scaffold can be prepared by oxidation of suitable triazole precursors or by cyclization methods that introduce the aldehyde functionality directly.

- Literature reports (e.g., Sumrell, 1948) describe oxidation of triazole derivatives with sodium periodate to yield triazole-4-carboxaldehydes, demonstrating a classical approach to install the aldehyde at the 4-position of the triazole ring.

- Alternative modern methods include direct formylation of 1H-1,2,3-triazoles via Vilsmeier–Haack or related formylation reactions under mild conditions, preserving the heterocyclic integrity.

Attachment of Pyrrolidin-2-ylmethyl Substituent

The N-1 position of the triazole ring is alkylated with a suitable pyrrolidin-2-ylmethyl halide or equivalent electrophile.

- The pyrrolidine ring is typically synthesized or procured with the cyclopropylmethyl substituent already installed on the nitrogen.

- Alkylation is performed under basic conditions, often using alkyl halides or tosylates, to form the N-alkylated triazole derivative.

- Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.

Incorporation of Cyclopropylmethyl Group on Pyrrolidine

The cyclopropylmethyl substituent on the pyrrolidine nitrogen is introduced either before or after the pyrrolidine ring formation.

- Commonly, cyclopropylmethyl bromide or chloride is used to alkylate the pyrrolidine nitrogen.

- This step is performed under nucleophilic substitution conditions with the pyrrolidine nitrogen acting as the nucleophile.

- Purification steps ensure removal of unreacted alkylating agents and side products.

Representative Synthetic Route (Based on Patent and Literature Data)

Analytical and Characterization Data

Recent Advances and Related Synthetic Procedures

- Recent studies have explored the synthesis of triazole derivatives with various heterocyclic substituents, including pyrrolidine and cyclopropylmethyl groups, using hydrazine-mediated cyclizations and alkylations.

- The use of 1H-1,2,3-triazole-4-carbaldehyde derivatives for site-specific protein modification demonstrates the availability of these aldehydes via one-step syntheses and their versatile reactivity.

- Synthetic routes often involve the use of hydrazine, alkylating agents, and base-mediated cyclizations to assemble complex triazole-pyrrolidine frameworks with high yields and selectivity.

Summary Table: Preparation Methods Overview

常见问题

Q. What are the optimized synthetic routes for 1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and what purification methods are recommended?

Methodological Answer: The synthesis involves multi-step reactions, including cyclopropane functionalization, pyrrolidine alkylation, and triazole-carbaldehyde assembly. A representative approach includes:

- Step 1: Cyclopropylmethylation of pyrrolidine using cyclopropanecarboxaldehyde under reductive amination conditions (e.g., NaBH₃CN in methanol) .

- Step 2: Alkylation of the pyrrolidine nitrogen with propargyl bromide, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

- Step 3: Oxidation of the triazole’s 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the carbaldehyde group .

Purification: Silica gel column chromatography (ethyl acetate/hexane gradient) is standard, with final recrystallization in ethanol for high-purity isolates (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. The compound’s aldehyde group may react with amines or thiols, necessitating inert atmospheres (argon/nitrogen) during reactions .

- Storage: Store in amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis or oxidation. Stability studies indicate no degradation for ≥6 months under these conditions .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR: ¹H and ¹³C NMR to verify cyclopropylmethyl protons (δ 0.5–1.2 ppm), pyrrolidine ring protons (δ 1.8–3.5 ppm), and aldehyde proton (δ 9.8–10.2 ppm) .

- FTIR: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and triazole C=N stretch (~1600 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion [M+H]⁺ matching the exact mass (C₁₄H₂₀N₄O: 272.1634) .

Advanced Research Questions

Q. How can the pyrrolidine and triazole moieties be modified to study structure-activity relationships (SAR) in enzyme inhibition?

Methodological Answer:

- Pyrrolidine Modifications: Replace cyclopropylmethyl with bulkier groups (e.g., benzyl) to assess steric effects on target binding. Use Mitsunobu reactions for stereochemical inversion at the pyrrolidine C2 position .

- Triazole Modifications: Introduce electron-withdrawing groups (e.g., nitro, chloro) at the triazole’s 1-position via nucleophilic substitution to modulate electronic properties .

- SAR Validation: Test derivatives against enoyl-ACP reductase (FabI) using microplate assays (IC₅₀ determination) .

Q. What strategies mitigate competing reactions during the synthesis of derivatives with cyclopropylmethyl groups?

Methodological Answer:

- Competing Ring-Opening: Avoid strong acids/bases that destabilize cyclopropane. Use mild conditions (e.g., K₂CO₃ in DMF) for nucleophilic substitutions .

- Byproduct Control: Monitor reactions via TLC and employ orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。